2-Amino-4-bromonicotinonitrile
Overview
Description
2-Amino-4-bromonicotinonitrile is an organic compound with the molecular formula C6H4BrN3 It is a derivative of nicotinonitrile, featuring an amino group at the second position and a bromine atom at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-4-bromonicotinonitrile involves the bromination of 2-aminonicotinonitrile. The process typically includes dissolving 2-aminonicotinonitrile in acetic acid, followed by the addition of sodium carbonate and bromine. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products:
- Substitution reactions can yield various substituted nicotinonitriles.
- Coupling reactions can produce biaryl compounds with potential applications in pharmaceuticals and materials science.
Scientific Research Applications
2-Amino-4-bromonicotinonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- 2-Amino-5-bromonicotinonitrile
- 2-Amino-6-bromonicotinonitrile
- 4-Amino-2-bromonicotinonitrile
Comparison: 2-Amino-4-bromonicotinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other brominated nicotinonitriles .
Properties
IUPAC Name |
2-amino-4-bromopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGAADDVCCUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152617-15-6 | |
Record name | 2-amino-4-bromopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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